molecular formula C13H15BrN2O2 B13329047 6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine

6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine

Cat. No.: B13329047
M. Wt: 311.17 g/mol
InChI Key: AUBYUODJUDRUKJ-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and a tetrahydro-2H-pyran-4-yl group at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethoxylated products .

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine is unique due to the combination of substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and tetrahydro-2H-pyran-4-yl group enhances its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

6-bromo-7-methoxy-2-(oxan-4-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H15BrN2O2/c1-17-12-6-13-15-11(8-16(13)7-10(12)14)9-2-4-18-5-3-9/h6-9H,2-5H2,1H3

InChI Key

AUBYUODJUDRUKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1Br)C3CCOCC3

Origin of Product

United States

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